2-Iodo-5-phenyl-1,3,4-thiadiazole
Overview
Description
2-Iodo-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains iodine, phenyl, and thiadiazole moieties
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives have been reported to exhibit significant activity against various cancer cell lines , bacteria strains , and plant pathogens . Therefore, it can be inferred that the compound might interact with specific proteins or enzymes in these cells or organisms, disrupting their normal function.
Mode of Action
1,3,4-thiadiazole derivatives have been reported to induce apoptosis in tumor cells and hinder their cell cycle progression . This suggests that 2-Iodo-5-phenyl-1,3,4-thiadiazole might interact with its targets, leading to changes in cell cycle progression and inducing programmed cell death.
Biochemical Pathways
Some 1,3,4-thiadiazole derivatives have been reported to regulate the photosynthetic pathway of tobacco against tmv infection . This suggests that this compound might also affect similar biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
1,3,4-thiadiazole derivatives have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development . They have also demonstrated antibacterial activity and antifungal activities . These findings suggest that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
2-Iodo-5-phenyl-1,3,4-thiadiazole has been reported to interact with Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), a protein that plays a crucial role in oncogenic cell-signaling cascades . The compound acts as an inhibitor of SHP1, making it a potential target for drug development in cancer treatment .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory activity against SHP1. This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with SHP1, leading to its inhibition . This inhibition can result in changes in gene expression and other downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-phenyl-1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine in the presence of an oxidizing agent. One common method includes the use of phosphorus oxychloride as a catalyst . The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents such as arylboronic acids or stannanes.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents might include sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl-substituted thiadiazoles .
Scientific Research Applications
2-Iodo-5-phenyl-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as OLEDs and solar cells.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar in structure but with an amino group instead of iodine.
5-Phenyl-1,3,4-thiadiazole: Lacks the iodine substituent, affecting its reactivity and applications.
Uniqueness
2-Iodo-5-phenyl-1,3,4-thiadiazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a radiolabeling agent in biological studies .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
2-iodo-5-phenyl-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKWGPPUVZVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-16-8 | |
Record name | 2-iodo-5-phenyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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